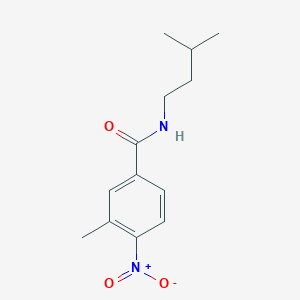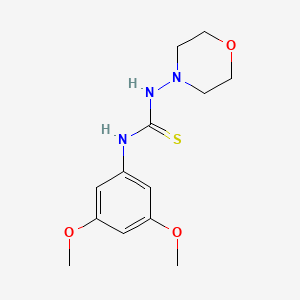
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that is structurally similar to other compounds that have been used as drugs and pesticides. However, DMPT is not used for these purposes, but rather for its unique properties that make it useful in a variety of scientific applications. In
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of pH and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, changes in pH and ion concentration, and alterations in gene expression. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for certain enzymes and proteins. This can allow researchers to selectively target specific pathways or processes, which can provide insights into their function. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has limitations as well, including its potential toxicity and the need for careful control of reaction conditions to ensure high yield and purity.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea. One area of interest is the development of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea-based probes for imaging and diagnostic applications. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have fluorescent properties, which could be used to develop imaging agents for use in medical diagnostics. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea could be used as a starting point for the development of new drugs that target specific enzymes and proteins. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which could lead to new insights into cellular processes and disease mechanisms.
Synthesemethoden
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with morpholine and thiourea. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of certain enzymes, which can provide insights into their role in biological processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been used as a probe to study the binding of small molecules to proteins, which can help to identify potential drug targets.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-7-10(8-12(9-11)18-2)14-13(20)15-16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCOBJOUTQFFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

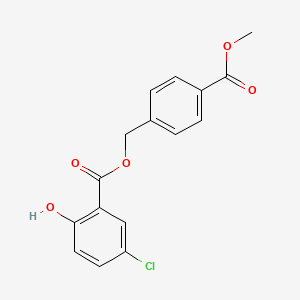
![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
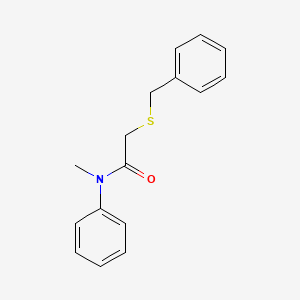
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)


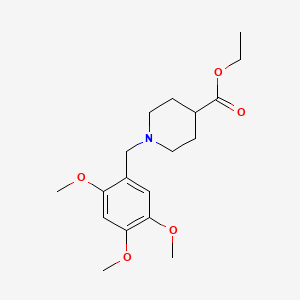
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
